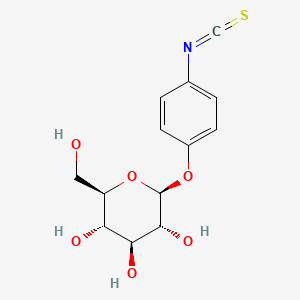

4-Isothiocyanatophenyl beta-D-glucopyranoside

Description

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-UJPOAAIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745386 |

Source

|

| Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20581-41-3 |

Source

|

| Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Solubility-of-4-Isothiocyanatophenyl-beta-D-glucopyranoside-for-Research-Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Isothiocyanatophenyl beta-D-glucopyranoside is a compound of significant interest in glycobiology and drug discovery, serving as a valuable biochemical reagent.[1][2][3] Its utility in experimental settings is, however, fundamentally dependent on its proper solubilization. This guide provides a comprehensive overview of the solubility characteristics of this compound, with a primary focus on Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. We will delve into the principles governing its solubility, present a detailed protocol for its dissolution, and offer a logical framework for solvent selection to ensure the integrity and reproducibility of your research.

Introduction to this compound

This compound belongs to the family of glycosides, molecules in which a sugar is bound to another functional group via a glycosidic bond.[4] Its structure features a glucose molecule (the beta-D-glucopyranoside moiety) linked to a phenyl isothiocyanate group. The isothiocyanate group (-N=C=S) is a highly reactive functional group, making this compound a useful tool for various biochemical applications.

The molecular formula of this compound is C13H15NO6S, and it has a molecular weight of approximately 313.33 g/mol .[5][6] This compound and its derivatives are often utilized in cancer research due to the known anticancer properties of isothiocyanates.[7]

The Science of Solubility: A Brief Overview

The solubility of a compound is determined by a combination of factors, including its polarity, molecular size, and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better at dissolving non-polar solutes.

This compound possesses both polar and non-polar characteristics. The glucose moiety is highly polar due to its multiple hydroxyl (-OH) groups, which can form hydrogen bonds with polar solvents. Conversely, the phenyl isothiocyanate group is more non-polar or hydrophobic. This amphipathic nature means that its solubility can be influenced by a range of solvents.

Solubility Profile of this compound

Dimethyl Sulfoxide (DMSO): The Go-To Solvent

Dimethyl Sulfoxide (DMSO) is a powerful and versatile aprotic polar solvent, widely used in biological research for dissolving a vast array of organic compounds.[8] For many isothiocyanates and glycosides, DMSO is the solvent of choice for preparing concentrated stock solutions.[9][10]

It is crucial to use anhydrous (dry) DMSO, as the presence of water can affect the solubility and stability of the compound.[11]

Other Organic Solvents

-

Ethanol and Methanol: These are polar protic solvents. A similar compound, p-Isothiocyanatophenyl α-D-Glucopyranoside, is reported to be soluble in both ethanol and methanol.[12] These solvents can be good alternatives to DMSO, especially when DMSO is incompatible with the experimental system.

-

Dichloromethane and Chloroform: These chlorinated solvents are often used for the extraction of isothiocyanates from natural sources.[13]

-

Ethyl Acetate: This is another solvent of medium polarity that has been used in the extraction of isothiocyanates.[14]

Aqueous Solubility

The aqueous solubility of this compound is expected to be limited due to the hydrophobic phenyl isothiocyanate group. For biological assays that require an aqueous environment, it is standard practice to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution is then diluted into the aqueous buffer to the final desired concentration.[10] When doing so, it is important to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the biological system (typically less than 0.1-0.5%).[9]

Quantitative Solubility Data Summary

The following table summarizes the available and inferred solubility information for this compound and related compounds.

| Solvent | Compound | Reported Solubility | Reference |

| DMSO | 4-Isothiocyanatophenyl α-D-Mannopyranoside | 250 mg/mL (797.88 mM) | [11] |

| Ethanol | p-Isothiocyanatophenyl α-D-Glucopyranoside | Soluble | [12] |

| Methanol | p-Isothiocyanatophenyl α-D-Glucopyranoside | Soluble | [12] |

| Water | 4-Nitrophenyl β-D-glucopyranoside | 50 mg/mL | |

| Water | 4-Aminophenyl β-D-glucopyranoside | 49.00-51.00 mg/mL | [15] |

Note: The solubility in water for the related nitro and amino-phenyl glucopyranosides is provided for comparison but may not be directly indicative of the isothiocyanato- derivative due to differences in the functional group.

Experimental Protocol for Solubilization

This protocol provides a step-by-step method for preparing a stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Pre-weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration.

-

Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution for any undissolved particles.

-

Sonication (if necessary): If particles are still visible, place the tube in an ultrasonic water bath for 5-10 minutes. This will help to break up any aggregates and facilitate complete dissolution.[11]

-

Final Inspection: After sonication, vortex the solution again and visually inspect for clarity. The solution should be clear and free of any particulate matter.

-

Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[10][12] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solvent Selection Workflow

The choice of solvent is critical and depends on the specific application. The following diagram illustrates a decision-making workflow for selecting the appropriate solvent.

Caption: Decision workflow for solvent selection.

Troubleshooting Common Solubility Issues

-

Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous buffer, it may be due to exceeding its solubility limit in the final medium. To resolve this, you can try:

-

Lowering the final concentration of the compound.

-

Slightly increasing the percentage of the organic co-solvent (if the experimental system allows).

-

Preparing a more dilute stock solution.

-

-

Compound Instability: Isothiocyanates can be sensitive to heat, pH, and prolonged storage.[16][17] It is advisable to prepare fresh dilutions for each experiment and to store stock solutions properly. The stability of glucosinolates, the precursors to isothiocyanates, can be affected by storage temperature and time.[18][19]

Conclusion

The successful use of this compound in research hinges on its proper handling and solubilization. DMSO is the recommended primary solvent for preparing concentrated stock solutions due to its high solvating power for a wide range of organic molecules. For aqueous-based experiments, careful dilution of the DMSO stock is necessary to avoid precipitation and solvent-induced artifacts. By understanding the principles of solubility and following the recommended protocols, researchers can ensure the reliable and effective use of this important biochemical reagent in their studies.

References

-

PubChem. (n.d.). phenyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Saudi Biological Society. (n.d.). 4-Isothiocyanatophenyl β-D-glucopyranoside. Retrieved from [Link]

- Zhang, Y., Yao, S., Li, J., & Chen, C. (2004). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Cancer Research, 64(24), 9034-9039.

-

PubChem. (n.d.). 4-Isothiocyanatophenyl alpha-D-mannopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

OMICS International. (n.d.). 4-Isothiocyanatophenyl β-D-glucopyranoside. Retrieved from [Link]

- Barba, F. J., Nikmaram, N., Roohinejad, S., Khelfa, A., Zhu, Z., & Koubaa, M. (2016). Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing. Frontiers in Nutrition, 3, 24.

- Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984.

- Verkerk, R., Schreiner, M., Krumbein, A., Ciska, E., Holst, B., Rowland, I., ... & Dekker, M. (2009). Glucosinolates and their breakdown products in commercial Brassica vegetables. Journal of Agricultural and Food Chemistry, 57(16), 7267-7277.

- Kyriakoudi, A., & Tsimidou, M. Z. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(8), 123.

- Bongoni, R., Verkerk, R., Steenbekkers, B., Dekker, M., & Vincken, J. P. (2014). The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions. PloS one, 9(11), e112999.

- Ciska, E., Drabińska, N., & Honke, J. (2016). Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage. Food Chemistry, 209, 137-143.

- Li, F., Hullar, M. A., Beresford, S. A., & Lampe, J. W. (2011). Variation of glucoraphanin metabolism in vivo and ex vivo by human gut bacteria. British Journal of Nutrition, 106(3), 408-416.

- Engelen, S., Schürmann, A., Steg, A., Wehrend, A., & Joost, H. G. (2012). Methyl Jasmonate Treatment of Broccoli Enhanced Glucosinolate Concentration, Which Was Retained after Boiling, Steaming, or Microwaving. Foods, 1(1), 17-31.

- Kyriakoudi, A., & Tsimidou, M. Z. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(8), 123.

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]

- K. E. S. R., & W. R. D. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 937–941.

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

- Salehi, B., Sharopov, F., Martorell, M., Rajkovic, J., Adem, S., M. H. Y., ... & Sharifi-Rad, J. (2020). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities. Current Pharmaceutical Design, 26(42), 5438-5450.

Sources

- 1. 4-Isothiocyanatophenyl β-D-glucopyranoside | Saudi Biological Society [saudibiosoc.com]

- 2. biocat.com [biocat.com]

- 3. 4-Isothiocyanatophenyl β-D-glucopyranoside | OMICS [omicsbean.com]

- 4. phenyl beta-D-glucopyranoside | C12H16O6 | CID 65080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Isothiocyanatophenyl b-D-Glucopyranoside 80%, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 6. 4-Isothiocyanatophenyl alpha-D-mannopyranoside | C13H15NO6S | CID 11023405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. labsolu.ca [labsolu.ca]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Aminophenyl β-D-glucopyranoside 20818-25-1 [sigmaaldrich.com]

- 16. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Isothiocyanatophenyl β-D-glucopyranoside: A Versatile Tool in Glycobiology and Drug Discovery

This guide provides a comprehensive technical overview of 4-Isothiocyanatophenyl β-D-glucopyranoside, a pivotal biochemical reagent for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and key applications, with a focus on its role as a covalent modifier of proteins and its implications in studying biological pathways.

Core Compound Identification and Properties

4-Isothiocyanatophenyl β-D-glucopyranoside is a derivative of glucose characterized by the presence of a reactive isothiocyanate group (-N=C=S) attached to a phenyl glucoside. This functional group is the cornerstone of its utility, enabling it to form stable covalent bonds with nucleophilic residues on proteins.

Table 1: Chemical Identifiers for 4-Isothiocyanatophenyl β-D-glucopyranoside

| Identifier | Value |

| CAS Number | 20581-41-3 |

| Molecular Formula | C₁₃H₁₅NO₆S |

| Molecular Weight | 313.33 g/mol |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

| Synonyms | β-D-Glucopyranosylphenyl 4-isothiocyanate, 4-Isothiocyanatophenyl beta-D-glucopyranoside |

Physicochemical Properties: This compound is typically a solid with solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] It is important to store it at 2-8°C to maintain its stability and reactivity.[1]

Synthesis Pathway and Rationale

The synthesis of 4-Isothiocyanatophenyl β-D-glucopyranoside is a multi-step process that leverages established organic chemistry principles. A common and logical synthetic route begins with a commercially available precursor, p-nitrophenyl β-D-glucopyranoside. This approach is favored due to the relative ease of converting the nitro group to the desired isothiocyanate functionality.

Figure 1: Proposed synthetic pathway for 4-Isothiocyanatophenyl β-D-glucopyranoside.

Experimental Protocol: Synthesis from p-Nitrophenyl β-D-glucopyranoside

This protocol outlines a plausible synthetic route based on established chemical transformations.

Step 1: Reduction of the Nitro Group

-

Dissolution: Dissolve p-nitrophenyl β-D-glucopyranoside in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain p-aminophenyl β-D-glucopyranoside. This intermediate can be purified by recrystallization or column chromatography if necessary.

Step 2: Formation of the Isothiocyanate

-

Dissolution: Dissolve the synthesized p-aminophenyl β-D-glucopyranoside in a biphasic solvent system, such as chloroform and a saturated aqueous solution of sodium bicarbonate.

-

Thiophosgene Addition: Cool the mixture in an ice bath and add a solution of thiophosgene in chloroform dropwise with vigorous stirring. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Work-up: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield 4-Isothiocyanatophenyl β-D-glucopyranoside.

Mechanism of Action: Covalent Modification

The isothiocyanate group is an electrophilic moiety that readily reacts with nucleophiles. In a biological context, the primary targets are the nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the amine group of lysine residues in proteins.

Figure 2: General mechanism of covalent modification of a protein nucleophile (Nu:) by an isothiocyanate (R-N=C=S).

This covalent modification is often irreversible and forms a stable thiocarbamoyl linkage. This property makes 4-Isothiocyanatophenyl β-D-glucopyranoside an excellent tool for irreversibly inhibiting enzymes or for permanently labeling proteins for subsequent detection and analysis.

Applications in Research and Drug Development

The unique combination of a glucose-targeting moiety and a reactive isothiocyanate group makes this compound a valuable tool in several research areas.

Enzyme Inhibition and Mechanistic Studies

4-Isothiocyanatophenyl β-D-glucopyranoside is a known inhibitor of β-glucosidases.[2] Its glucose moiety directs it to the active site of these enzymes, and the isothiocyanate group can then react with a nucleophilic residue within or near the active site, leading to irreversible inhibition.

Experimental Protocol: β-Glucosidase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of 4-Isothiocyanatophenyl β-D-glucopyranoside against β-glucosidase.

-

Reagent Preparation:

-

Prepare a stock solution of 4-Isothiocyanatophenyl β-D-glucopyranoside in DMSO.

-

Prepare a solution of β-glucosidase (e.g., from almonds) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a solution of a chromogenic substrate, such as p-nitrophenyl β-D-glucopyranoside (pNPG), in the same buffer.[3]

-

-

Assay Procedure:

-

In a 96-well plate, add the β-glucosidase solution to each well.

-

Add varying concentrations of the 4-Isothiocyanatophenyl β-D-glucopyranoside solution to the test wells. Add buffer to the control wells.

-

Pre-incubate the plate at a suitable temperature (e.g., 37°C) for a defined period to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the pNPG solution to all wells.

-

Monitor the formation of the yellow p-nitrophenolate product by measuring the absorbance at 405 nm over time using a plate reader.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Covalent Labeling of Proteins

The ability to form covalent bonds makes 4-Isothiocyanatophenyl β-D-glucopyranoside a useful tool for labeling proteins. This can be used to identify binding partners, probe active sites, or attach fluorescent tags for imaging studies.

Experimental Protocol: Covalent Labeling of a Protein

-

Incubation: Incubate the target protein with an excess of 4-Isothiocyanatophenyl β-D-glucopyranoside in a suitable buffer at room temperature. The pH should be slightly alkaline (pH 7.5-8.5) to facilitate the reaction with lysine residues.

-

Removal of Excess Reagent: After the incubation period, remove the unreacted compound using dialysis, gel filtration, or a spin column.

-

Confirmation of Labeling:

-

Mass Spectrometry: Analyze the labeled protein using mass spectrometry to determine the mass shift corresponding to the addition of the isothiocyanate compound. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified.

-

SDS-PAGE: If the isothiocyanate is fluorescently tagged, the labeled protein can be visualized by SDS-PAGE and fluorescence imaging.

-

Investigating Cellular Signaling Pathways

Isothiocyanates, as a class of compounds, are known to modulate various cellular signaling pathways, with the Keap1-Nrf2 pathway being a prominent target.[4][5] The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.

Figure 3: The Keap1-Nrf2 signaling pathway and its modulation by isothiocyanates.

Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6] Isothiocyanates can covalently modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2.[5] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of a battery of cytoprotective genes.[6][7] 4-Isothiocyanatophenyl β-D-glucopyranoside, with its isothiocyanate functionality, has the potential to act as an activator of this crucial protective pathway.

Applications in Cancer Research

The ability of isothiocyanates to induce apoptosis and cell cycle arrest in cancer cells has made them a subject of intense research in oncology.[8][9] These effects are often linked to their ability to modulate signaling pathways such as the Nrf2 and MAPK pathways. The glucose moiety of 4-Isothiocyanatophenyl β-D-glucopyranoside could potentially enhance its uptake by cancer cells that exhibit increased glucose metabolism (the Warburg effect), thereby targeting the delivery of the reactive isothiocyanate.

Conclusion and Future Perspectives

4-Isothiocyanatophenyl β-D-glucopyranoside is a multifaceted chemical probe with significant potential in glycobiology and drug discovery. Its ability to act as a mechanism-based inactivator of enzymes like β-glucosidase and as a covalent labeling agent provides researchers with a powerful tool to study protein function and structure. Furthermore, its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, opens up avenues for its investigation as a potential therapeutic agent, particularly in the context of diseases associated with oxidative stress and cancer. Future research will likely focus on elucidating the specific protein targets of this compound in various cellular contexts and exploring its therapeutic efficacy in preclinical models.

References

-

4-Isothiocyanatophenyl β-D-glucopyranoside. Hammond Cell Tech. [Link]

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

-

KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. National Center for Biotechnology Information. [Link]

-

Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. National Center for Biotechnology Information. [Link]

-

Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. National Center for Biotechnology Information. [Link]

-

Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. National Center for Biotechnology Information. [Link]

-

Insight into naphthoquinone metabolism: beta-glucosidase-catalysed hydrolysis of hydrojuglone beta-D-glucopyranoside. National Center for Biotechnology Information. [Link]

-

β-Glucosidases. National Center for Biotechnology Information. [Link]

-

Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis. National Center for Biotechnology Information. [Link]

-

Beta-glucosidase (GH1). M-CSA. [Link]

-

Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. National Center for Biotechnology Information. [Link]

-

Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells. National Center for Biotechnology Information. [Link]

-

Preparation of immobilized/stabilized biocatalysts of β-glucosidases from different sources: Importance of the support active groups and the immobilization protocol. National Center for Biotechnology Information. [Link]

-

Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. SciSpace. [Link]

-

Mass Spectrometry for Biomedical and Food Analysis. MDPI. [Link]

-

Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities. National Center for Biotechnology Information. [Link]

Sources

- 1. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Isothiocyanatophenyl b-D-Glucopyranoside 80%, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 6. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Probing β-Glucosidase Activity with 4-Isothiocyanatophenyl β-D-glucopyranoside: An Application Note and Protocol

Introduction: A Covalent Approach to Understanding β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that play a critical role in various biological processes, including biomass degradation, phytohormone activation in plants, and glycolipid metabolism in animals, by catalyzing the hydrolysis of β-glycosidic bonds.[1] Their dysfunction is implicated in human diseases such as Gaucher's disease.[2] The study of their catalytic mechanisms and the identification of active site residues are paramount for the development of targeted therapeutics and industrial biocatalysts.

This application note details a protocol for the use of 4-Isothiocyanatophenyl β-D-glucopyranoside (GIT-Glc) as a covalent, active-site-directed inhibitor to probe and quantify β-glucosidase activity. Unlike traditional chromogenic substrates that are turned over by the enzyme, GIT-Glc is designed to form a stable, irreversible covalent bond with nucleophilic residues within the enzyme's active site. The isothiocyanate (-N=C=S) group of GIT-Glc is an electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues, to form a stable thiourea linkage.[3][4]

Most β-glucosidases are retaining enzymes, meaning they utilize a double-displacement mechanism that involves the formation of a transient covalent glycosyl-enzyme intermediate.[5][6] GIT-Glc exploits this mechanism by presenting a glucose moiety to the active site for recognition, followed by the irreversible reaction of the isothiocyanate group with a nearby nucleophilic residue, effectively inactivating the enzyme. The rate of this inactivation can be used as a measure of enzyme activity and for the characterization of inhibitor potency.

This protocol is designed for researchers, scientists, and drug development professionals seeking a robust method for studying β-glucosidase kinetics, screening for covalent inhibitors, and identifying active site residues.

Principle of the Assay

The assay is a two-step process. First, the β-glucosidase is incubated with varying concentrations of GIT-Glc for a defined period, allowing for the covalent modification and inactivation of the enzyme. The second step involves quantifying the remaining active enzyme by measuring its ability to hydrolyze a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The rate of p-nitrophenol production, measured spectrophotometrically at 405 nm, is inversely proportional to the extent of covalent inhibition by GIT-Glc.[2][7]

Materials and Reagents

-

β-Glucosidase (e.g., from almonds, Aspergillus niger)

-

4-Isothiocyanatophenyl β-D-glucopyranoside (GIT-Glc)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Phosphate Buffer (50 mM, pH 7.0)

-

Sodium Carbonate (1 M)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator

Experimental Protocols

Part 1: Inactivation of β-Glucosidase with GIT-Glc

This part of the protocol focuses on the covalent modification of the enzyme. The choice of pH is critical; the reaction of isothiocyanates with primary amines is favored at alkaline pH (8.5-9.5).[4] However, the stability of both the enzyme and the inhibitor must be considered. It is recommended to perform a pH stability pre-test for your specific enzyme. Given the reported instability of some glucosyl-isothiocyanates, it is crucial to prepare the GIT-Glc solution immediately before use.[8][9]

Step-by-Step Inactivation Protocol:

-

Enzyme Preparation: Prepare a stock solution of β-glucosidase in 50 mM sodium phosphate buffer (pH 7.0). The optimal concentration should be determined empirically, but a starting point of 0.1-1 U/mL is recommended.

-

Inhibitor Preparation: Immediately before use, prepare a stock solution of GIT-Glc in anhydrous DMSO. A 10 mM stock solution is a good starting point. Subsequently, prepare a series of dilutions in the reaction buffer to achieve the desired final concentrations for the assay.

-

Inactivation Reaction: In a microcentrifuge tube, combine the β-glucosidase solution with an equal volume of the diluted GIT-Glc solution. Include a control reaction with buffer instead of the GIT-Glc solution.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time will depend on the reactivity of the enzyme and the concentration of GIT-Glc.

Part 2: Measurement of Residual β-Glucosidase Activity

This part of the protocol quantifies the amount of enzyme that remains active after incubation with GIT-Glc. A standard chromogenic assay using pNPG is employed.

Step-by-Step Activity Measurement Protocol:

-

Substrate Preparation: Prepare a solution of pNPG in 50 mM sodium phosphate buffer (pH 7.0). A typical concentration is 1-5 mM.

-

Initiation of the Chromogenic Reaction: In a 96-well microplate, add a volume of the pNPG solution to each well. To initiate the reaction, add a small aliquot of the enzyme-inhibitor mixture from the inactivation step (Part 1) to the corresponding wells.

-

Incubation and Reaction Termination: Incubate the plate at the optimal temperature for the β-glucosidase (e.g., 37°C) for a fixed period (e.g., 10-30 minutes). The reaction should be stopped during the linear phase of product formation. Terminate the reaction by adding a strong base, such as 1 M sodium carbonate, which also enhances the color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

The residual enzyme activity is calculated as a percentage of the activity of the control sample (no GIT-Glc).

Calculation of Percent Residual Activity:

-

% Residual Activity = [(Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

For irreversible inhibition, the rate of inactivation (kobs) can be determined by plotting the natural logarithm of the percent residual activity against the incubation time with GIT-Glc.

Determination of Inactivation Rate Constant:

-

A plot of ln(% Residual Activity) vs. time should yield a straight line with a slope equal to -kobs.

The relationship between kobs and the inhibitor concentration [I] can be used to determine the second-order rate constant of inactivation (kinact/KI).

Visualization of Experimental Workflow

Sources

- 1. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Isothiocyanatophenyl β-D-glucopyranoside

Welcome to the technical support center for 4-Isothiocyanatophenyl β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your conjugation reactions. Here, we delve into the critical interplay of pH and temperature, offering field-proven insights to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

Introduction: The Critical Role of pH and Temperature

4-Isothiocyanatophenyl β-D-glucopyranoside is a valuable reagent in glycobiology, enabling the covalent attachment of a glucose moiety to proteins and other biomolecules through its reactive isothiocyanate group. The success of this conjugation is fundamentally dependent on the precise control of reaction conditions, primarily pH and temperature. These parameters not only dictate the rate and efficiency of the conjugation but also influence the stability of the reagent and the target biomolecule, as well as the potential for undesirable side reactions. This guide will provide a comprehensive framework for understanding and optimizing these critical variables.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with 4-Isothiocyanatophenyl β-D-glucopyranoside.

Q1: What is the optimal pH for conjugating 4-Isothiocyanatophenyl β-D-glucopyranoside to proteins?

The optimal pH depends on the specific nucleophile you are targeting on your protein. For conjugation to primary amines, such as the ε-amino group of lysine residues, a mildly alkaline pH in the range of 8.5 to 9.5 is generally recommended.[1] At this pH, the amino groups are predominantly in their deprotonated, nucleophilic state, facilitating the formation of a stable thiourea bond.[2] If you are targeting sulfhydryl groups on cysteine residues, a pH range of 6.5 to 8.0 is more appropriate for forming a dithiocarbamate linkage.[1] However, be aware that the dithiocarbamate bond may be less stable than the thiourea linkage under certain conditions.[2]

Q2: My protein precipitates during the conjugation reaction. What could be the cause and how can I prevent it?

Protein precipitation during conjugation can be caused by several factors:

-

High concentration of organic solvent: 4-Isothiocyanatophenyl β-D-glucopyranoside is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein solution can cause the protein to precipitate. To mitigate this, prepare a more concentrated stock solution of the isothiocyanate to minimize the final percentage of organic solvent in the reaction mixture.[1]

-

Protein instability at the reaction pH: Some proteins are not stable at the alkaline pH required for efficient amine labeling. If you suspect this is the case, you can try performing the reaction at a slightly lower pH (e.g., 8.0-8.5) or for a shorter duration. It is also crucial to use a suitable buffer that helps maintain the protein's stability.

-

Over-labeling: Attaching too many hydrophobic isothiocyanate molecules to the protein surface can increase its hydrophobicity, leading to aggregation and precipitation.[3] To avoid this, optimize the molar ratio of the isothiocyanate to your protein. Start with a lower ratio and perform a titration to find the optimal degree of labeling for your specific application.[1]

Q3: My labeling efficiency is very low. What are the likely reasons and how can I improve it?

Low labeling efficiency can be a frustrating issue. Here are some common causes and solutions:

-

Incorrect pH: As mentioned, the pH of the reaction is critical. If the pH is too low, primary amines will be protonated and less nucleophilic, leading to a significant decrease in reaction rate.[4] Verify the pH of your reaction buffer just before use.

-

Presence of competing nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the isothiocyanate, leading to lower labeling efficiency.[5] Always use amine-free buffers like sodium carbonate/bicarbonate or borate buffer for your conjugation reactions.[6]

-

Hydrolysis of the isothiocyanate: Isothiocyanates can be hydrolyzed in aqueous solutions, especially at very high or very low pH. It is recommended to prepare the isothiocyanate stock solution fresh and add it to the protein solution immediately before starting the reaction.

-

Low protein concentration: The rate of the conjugation reaction is dependent on the concentration of both reactants. If your protein concentration is too low, the reaction may be very slow. If possible, increase the protein concentration.

Q4: How does temperature affect the conjugation reaction?

Temperature influences the reaction in two opposing ways. An increase in temperature will generally increase the rate of the conjugation reaction. However, higher temperatures can also accelerate the hydrolysis of the isothiocyanate and may lead to the denaturation and loss of activity of your protein. For most protein labeling applications, the reaction is carried out at room temperature (around 25°C) for a few hours or at 4°C overnight to strike a balance between reaction efficiency and the stability of the biomolecules. The optimal temperature should be determined empirically for each specific system.

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving common experimental problems.

Guide 1: Troubleshooting Low Conjugation Yield

Guide 2: Troubleshooting Protein Precipitation

Data Presentation

| Parameter | Recommended Range | Rationale & Key Considerations |

| pH for Amine Conjugation | 8.5 - 9.5 | Maximizes the nucleophilicity of primary amines (e.g., lysine).[1] Higher pH can increase hydrolysis of the isothiocyanate. |

| pH for Thiol Conjugation | 6.5 - 8.0 | Favors the reaction with sulfhydryl groups (e.g., cysteine).[1] Less competition from amine groups at this pH. |

| Temperature | 4°C to 25°C | Balances reaction rate with the stability of the protein and the isothiocyanate reagent. Higher temperatures can lead to degradation. |

| Reaction Time | 2 hours to overnight | Dependent on temperature and reactant concentrations. Longer incubation times are typically used for reactions at 4°C. |

| Buffer Type | Carbonate, Bicarbonate, Borate | Must be free of primary amines to avoid competing reactions.[5][6] |

Experimental Protocols

Protocol 1: Determination of Optimal pH for Protein Conjugation

This protocol provides a method to screen for the optimal pH for your specific protein.

Materials:

-

Your protein of interest in a suitable storage buffer (e.g., PBS)

-

4-Isothiocyanatophenyl β-D-glucopyranoside

-

Anhydrous DMSO

-

0.1 M Sodium Carbonate-Bicarbonate buffers at pH 8.0, 8.5, 9.0, and 9.5

-

Desalting columns

-

Protein concentration assay kit (e.g., BCA)

-

Method for quantifying the degree of labeling (e.g., UV-Vis spectrophotometry if your protein has a known extinction coefficient)

Procedure:

-

Prepare Protein: If your protein is in an amine-containing buffer, exchange it into PBS using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

-

Prepare Isothiocyanate Stock: Immediately before use, dissolve 4-Isothiocyanatophenyl β-D-glucopyranoside in anhydrous DMSO to a concentration of 10 mg/mL.

-

Set up Reactions: In separate microcentrifuge tubes, add your protein solution to each of the carbonate-bicarbonate buffers (pH 8.0, 8.5, 9.0, 9.5) at a 1:1 volume ratio.

-

Initiate Conjugation: Add a calculated amount of the isothiocyanate stock solution to each tube to achieve a desired molar excess (e.g., 10-fold molar excess over the protein). Gently mix.

-

Incubate: Allow the reactions to proceed at room temperature for 2 hours with gentle stirring.

-

Purify Conjugates: Remove unreacted isothiocyanate from each reaction mixture using a desalting column equilibrated with PBS.

-

Analyze Results:

-

Measure the protein concentration in each purified sample.

-

Determine the degree of labeling for each sample.

-

The pH that yields the highest degree of labeling without causing significant protein loss or precipitation is the optimal pH for your system.

-

Protocol 2: Determination of Optimal Temperature and Time

This protocol helps you to fine-tune the reaction temperature and duration.

Materials:

-

Same as Protocol 1

-

Optimal pH buffer determined from Protocol 1

Procedure:

-

Prepare Protein and Isothiocyanate: Prepare your protein in the optimal pH buffer and a fresh stock solution of 4-Isothiocyanatophenyl β-D-glucopyranoside as described in Protocol 1.

-

Set up Reactions: Prepare two reaction mixtures with your protein and the isothiocyanate at the optimal molar ratio.

-

Incubate:

-

Incubate one reaction at room temperature (25°C).

-

Incubate the other reaction at 4°C.

-

-

Time Points: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.

-

Quench and Purify: Stop the reaction in the aliquots by removing the unreacted isothiocyanate using a desalting column.

-

Analyze Results: Determine the degree of labeling for each time point at both temperatures. Plot the degree of labeling versus time for both temperatures. This will allow you to select the temperature and reaction time that provides the desired level of conjugation efficiently and conveniently for your workflow.

References

- BenchChem. (2025). Isothiocyanate Reactivity Management: A Technical Support Center.

- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. I.

- Sigma-Aldrich. Fluorescein Isothiocyanate.

- ResearchGate. (2022, February 21). Why is my protein labelling not working?

- Bernkop-Schnürch, A. (2013). Thiomers: a new generation of mucoadhesive polymers. Advanced Drug Delivery Reviews, 65(1), 119-129.

- Hermanson, G. T. (2013).

- Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(50), 43073–43082.

- TdB Labs.

- Nakamura, Y., et al. (2008). Effects of Temperature and pH on Myrosinase Activity and Gluconasturtiin Hydrolysis Products in Watercress. Journal of Agricultural and Food Chemistry, 56(15), 6465–6470.

- Szilágyi, L., et al. (2020).

- BenchChem. Application Notes and Protocols for 2-Cyanoethyl Isothiocyanate (CET-ITC)

- Mcdonagh, A. M., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules, 26(11), 3365.

- AAT Bioquest. (2025).

- TdB Labs.

- MedChemExpress.

- Alhifthi, A., & Spencer, J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.

- Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3566.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. The influence of octyl β-D-glucopyranoside on cell lysis induced by ultrasonic cavitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Isothiocyanatophenyl b-D-Glucopyranoside 80%, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

How to prevent non-specific binding with 4-Isothiocyanatophenyl beta-D-glucopyranoside

A Guide to Preventing Non-Specific Binding in Your Experiments

Welcome to the technical support center for 4-Isothiocyanatophenyl beta-D-glucopyranoside (GITG). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding issues that may arise during experimentation with this versatile biochemical reagent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the accuracy and reliability of your results.

Understanding the Challenge: The Nature of GITG and Non-Specific Binding

This compound is a valuable tool in glycobiology research, enabling the study of carbohydrate chemistry and protein-glycan interactions.[1][2][3][4] The core of its functionality lies in the isothiocyanate group (-N=C=S), a highly reactive electrophile. This group readily forms covalent bonds with nucleophiles, particularly the amino and thiol groups of amino acids found in proteins.[5] This reactivity is essential for its intended applications, such as creating neoglycoproteins.[6]

However, this same reactivity is the primary cause of non-specific binding (NSB). NSB occurs when GITG binds to unintended proteins or surfaces within your experimental system, leading to high background signals, false positives, and reduced assay sensitivity.[7][8] Understanding the mechanisms driving this unwanted binding is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Q1: What are the main drivers of non-specific binding with GITG?

A1: Non-specific binding of GITG is primarily driven by two types of interactions:

-

Covalent Binding: The highly reactive isothiocyanate group can covalently bind to amine and sulfhydryl groups on proteins and other biomolecules in your sample or on the assay surface.[5]

-

Hydrophobic and Electrostatic Interactions: The phenyl group of GITG can participate in hydrophobic interactions, while the glucopyranoside moiety can be involved in hydrogen bonding. Additionally, charge-based interactions can occur between the molecule and charged surfaces or proteins.[9][10]

Q2: How does non-specific binding manifest in my experimental results?

A2: Non-specific binding typically presents as:

-

High Background: Elevated signal in control wells or across the entire assay plate, which can mask the true signal from your target interaction.[11][12][13][14]

-

False Positives: Detection of a signal in the absence of the target analyte due to GITG binding to other components in the assay.[8]

-

Reduced Signal-to-Noise Ratio: The high background noise diminishes the clarity and reliability of your specific signal.[15]

-

Inconsistent Replicates: High variability between replicate wells can be a sign of uncontrolled non-specific interactions.[11]

Q3: Can I predict the likelihood of non-specific binding in my specific assay?

A3: While it's difficult to predict with absolute certainty, several factors can increase the risk of NSB:

-

High Concentrations of GITG: Using an excessive concentration of the reagent increases the probability of off-target reactions.

-

Complex Biological Samples: Samples containing a high concentration and diversity of proteins (e.g., serum, cell lysates) provide more opportunities for non-specific interactions.

-

Sub-optimal Buffer Conditions: Inappropriate pH or low ionic strength can enhance electrostatic interactions.[10][16][17][18][19][20][21]

-

Insufficient Blocking: Failure to adequately block all unoccupied binding sites on the solid phase (e.g., microplate wells, membranes) is a major contributor to NSB.[11][14]

Troubleshooting Guides: A Problem-Solution Approach

Here, we address specific issues you might encounter and provide actionable solutions based on established scientific principles.

Issue 1: High Background Signal Across the Entire Assay Plate

This is one of the most common manifestations of non-specific binding.

Underlying Cause: Insufficient blocking of the solid phase, allowing GITG to bind directly to the plate surface. It can also be due to sub-optimal washing steps.[11]

Solutions:

-

Optimize Your Blocking Strategy:

-

Choice of Blocking Agent: The selection of an appropriate blocking agent is critical.[22][23] Protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used to saturate unoccupied binding sites.[24][25][26]

-

Increase Blocking Time and Concentration: If you suspect insufficient blocking, try increasing the incubation time or the concentration of your blocking agent.[11][14] A typical starting point is 1-5% BSA or non-fat milk for 1-2 hours at room temperature or overnight at 4°C.[23][25]

-

-

Enhance Washing Steps:

-

Increase Wash Volume and Number: Inadequate washing can leave unbound GITG in the wells.[13] Increase the number of wash cycles and ensure complete aspiration of the wash buffer between steps.

-

Incorporate a Detergent: Adding a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) to your wash buffer can help disrupt hydrophobic interactions and reduce background.[11][27][28]

-

Issue 2: False Positive Results in Negative Controls

When your negative controls (lacking the target analyte) show a significant signal, it's a clear indicator of non-specific binding.

Underlying Cause: GITG is binding to other components in your sample matrix or to the capture/detection molecules themselves.

Solutions:

-

Buffer Optimization is Key:

-

Adjust pH: The pH of your buffers can influence the charge of both GITG and interacting proteins.[10][12][16][17][21] Experiment with a range of pH values to find the optimal condition that minimizes non-specific interactions while maintaining your target binding.

-

Increase Ionic Strength: Adding salt (e.g., NaCl) to your buffers can help to shield electrostatic interactions that contribute to non-specific binding.[10][16][17]

-

-

Incorporate Additives into Your Diluents:

-

Use a Protein Carrier: Diluting your GITG in a buffer containing a carrier protein like BSA can help to reduce non-specific binding by providing alternative binding sites.[16][17][29][30]

-

Add a Non-ionic Detergent: Including a low concentration of Tween-20 in your sample and reagent diluents can minimize non-specific hydrophobic interactions.[9][27][31][32]

-

Issue 3: High Variability Between Replicates

Inconsistent results between identical wells can compromise the statistical significance of your data.

Underlying Cause: Uneven coating of reagents, insufficient mixing, or localized areas of high non-specific binding.

Solutions:

-

Ensure Homogeneous Reagent Application:

-

Thorough Mixing: Ensure all solutions are well-mixed before adding them to the plate.[11]

-

Consistent Pipetting: Use calibrated pipettes and consistent technique to ensure equal volumes are added to each well.

-

-

Improve Plate Sealing and Incubation:

Visualizing the Solution: A Workflow for Minimizing Non-Specific Binding

The following diagram illustrates a systematic approach to troubleshooting and preventing non-specific binding when using this compound.

Caption: A systematic workflow for troubleshooting non-specific binding.

Data-Driven Decisions: Comparing Common Blocking Agents

Choosing the right blocking agent is a crucial step. The table below summarizes the characteristics of commonly used blockers to help you make an informed decision.

| Blocking Agent | Typical Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 1-5% | Highly purified, consistent performance.[23] Good for a wide range of applications. | Can have lot-to-lot variability. Contains glycoproteins that may interfere with lectin-based assays.[26][33] |

| Non-fat Dry Milk | 3-5% | Inexpensive and widely available.[23] | Contains casein, a phosphoprotein, which can interfere with assays detecting phosphoproteins.[26] Also contains biotin, which can interfere with avidin-biotin systems.[26] |

| Casein | 1-3% | A purified milk protein, can be more effective than BSA in some systems.[34][35] | Can also interfere with phosphoprotein detection. |

| Normal Serum | 5-10% | Provides a complex mixture of proteins that can be very effective at blocking.[36] | Must be from a species different from the primary antibody to avoid cross-reactivity. |

| Fish Gelatin | 0.1-0.5% | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective at blocking than other agents.[22] |

| Synthetic/Non-Protein Blockers | Varies | Protein-free, eliminating potential cross-reactivity. Good for assays with high sensitivity.[22] | Can be more expensive. May not be as effective for all applications. |

Experimental Protocols: A Step-by-Step Guide to Effective Blocking

This protocol provides a general framework for optimizing your blocking step. Remember to tailor the specifics to your particular assay.

Objective: To determine the optimal blocking agent and conditions to minimize non-specific binding of GITG.

Materials:

-

Your chosen solid phase (e.g., 96-well microplate)

-

Blocking agents to be tested (e.g., BSA, non-fat dry milk)

-

Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

This compound (GITG)

-

Detection reagents for your assay

Procedure:

-

Prepare a Checkerboard Titration:

-

Coat your plate with your capture molecule as per your standard protocol.

-

Prepare different blocking buffers with varying concentrations of your chosen blocking agents (e.g., 1%, 3%, 5% BSA; 3%, 5% non-fat milk).

-

-

Blocking Incubation:

-

Add the different blocking buffers to the wells.

-

Incubate for different time points (e.g., 1 hour at room temperature, 2 hours at room temperature, overnight at 4°C).

-

-

Washing:

-

After incubation, wash the plate thoroughly with your wash buffer (e.g., 3-5 times).

-

-

Incubation with GITG:

-

Add GITG diluted in a buffer that does not contain your target analyte to a set of control wells for each blocking condition.

-

-

Detection:

-

Proceed with your standard detection protocol.

-

-

Analysis:

-

Measure the signal in the control wells. The condition with the lowest signal in the absence of the target analyte is your optimal blocking condition.

-

Conclusion: A Foundation of Scientific Integrity

By systematically addressing the potential causes of non-specific binding, you can significantly improve the quality and reliability of your experimental data when working with this compound. Remember that a well-designed experiment with proper controls and optimized conditions is the cornerstone of trustworthy and authoritative scientific research.

References

-

Bio-Techne. ELISA Troubleshooting Guide. Retrieved from [Link]

-

Microbioz India. (2024, October 2). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. Retrieved from [Link]

-

Surmodics IVD. Non-Specific Binding: What You Need to Know. Retrieved from [Link]

-

Sino Biological. ELISA Troubleshooting: High Background. Retrieved from [Link]

-

Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). Retrieved from [Link]

-

Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

-

Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

-

ResearchGate. (2015, August 5). What's the role of BSA/Milk as blocking agents?? Retrieved from [Link]

-

PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Retrieved from [Link]

-

Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

-

ARP American Research Products, Inc. Elisa troubleshooting tips – High background. Retrieved from [Link]

-

CANDOR Bioscience GmbH. nonspecific binding in immunoassays. Retrieved from [Link]

-

Biocompare.com. (2020, July 14). Blocking Non-specific Binding in Immunoassays. Retrieved from [Link]

-

PubMed. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. Retrieved from [Link]

-

Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

-

Boster Bio. (2025, August 18). Everything You Need to Know About BSA. Retrieved from [Link]

-

PubMed. (2015, September 17). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Retrieved from [Link]

-

ResearchGate. (2017, August 24). For biosensing (or ELISA), is Tween20 a good detergent to dilute plasma/serum to reduce non-specific binding? Retrieved from [Link]

-

PubMed. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Retrieved from [Link]

-

PubMed. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma. Retrieved from [Link]

-

Life Science. Blockers Practical Guide. Retrieved from [Link]

-

G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

-

MDPI. (2021, June 5). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Retrieved from [Link]

-

Agilent. Does Tween 20 Affect Monoclonal Antibody Separation? Retrieved from [Link]

-

PMC - NIH. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Comparative Effects of pH and Ionic Strength on Protein-Protein Interactions, Unfolding, and Aggregation for IgG1 Antibodies. Retrieved from [Link]

-

Hammond Cell Tech. 4-Isothiocyanatophenyl β-D-glucopyranoside. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effects of pH on protein-protein interactions and implications for protein phase behavior. Retrieved from [Link]

-

ZellBio GmbH. 4-Isothiocyanatophenyl-alpha-D-mannopyranoside. Retrieved from [Link]

Sources

- 1. 4-Isothiocyanatophenyl β-D-glucopyranoside | Saudi Biological Society [saudibiosoc.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. 4-Isothiocyanatophenyl β-D-glucopyranoside | Hammond Cell Tech [hammondcelltech.com]

- 5. mdpi.com [mdpi.com]

- 6. zellbio.eu [zellbio.eu]

- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]

- 9. nicoyalife.com [nicoyalife.com]

- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]

- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 12. sinobiological.com [sinobiological.com]

- 13. novateinbio.com [novateinbio.com]

- 14. arp1.com [arp1.com]

- 15. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]

- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]

- 17. nicoyalife.com [nicoyalife.com]

- 18. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]

- 24. microbiozindia.com [microbiozindia.com]

- 25. researchgate.net [researchgate.net]

- 26. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]

- 27. bosterbio.com [bosterbio.com]

- 28. researchgate.net [researchgate.net]

- 29. bosterbio.com [bosterbio.com]

- 30. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. agilent.com [agilent.com]

- 33. vectorlabs.com [vectorlabs.com]

- 34. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Protein Method Blocking Buffers | Fisher Scientific [fishersci.co.uk]

- 36. biocompare.com [biocompare.com]

Long-term storage conditions for 4-Isothiocyanatophenyl beta-D-glucopyranoside to ensure stability

This guide provides comprehensive technical support for the long-term storage, handling, and use of 4-Isothiocyanatophenyl β-D-glucopyranoside (CAS 20581-41-3). It is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable biochemical reagent in their experiments.

Introduction to 4-Isothiocyanatophenyl β-D-glucopyranoside

4-Isothiocyanatophenyl β-D-glucopyranoside is a biochemical reagent utilized in glycobiology research.[1][2] Its structure comprises a glucose molecule linked to a phenyl isothiocyanate group. The isothiocyanate moiety (-N=C=S) is a reactive group that can form covalent bonds with nucleophiles, particularly primary amines and thiols, making it a useful tool for bioconjugation and labeling studies. However, this reactivity also makes the compound susceptible to degradation if not stored and handled correctly. Understanding the stability of both the glycosidic bond and the isothiocyanate group is paramount for reliable and reproducible experimental outcomes.

Core Storage Recommendations

Proper storage is the most critical factor in maintaining the long-term stability of 4-Isothiocyanatophenyl β-D-glucopyranoside. The primary goal is to protect the compound from moisture, high temperatures, and, to a lesser extent, light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Storing the solid compound in a refrigerator is recommended to minimize thermal degradation. |

| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | The isothiocyanate group is highly susceptible to hydrolysis. Minimizing exposure to moisture is critical. |

| Light | Store in the dark (amber vial) | While not as critical as moisture and temperature, protection from light is a good laboratory practice to prevent potential photodegradation. |

| Form | Solid (lyophilized powder) | The compound is most stable in its solid form. Stock solutions should be prepared fresh whenever possible. |

Visualizing the Key Stability Concerns

The stability of 4-Isothiocyanatophenyl β-D-glucopyranoside is primarily dictated by its two key functional components: the isothiocyanate group and the glycosidic bond.

Caption: Key functional groups and their susceptibility to degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the storage and handling of 4-Isothiocyanatophenyl β-D-glucopyranoside.

Q1: What are the initial signs of degradation?

A1: The most likely initial sign of degradation is a decrease in the compound's reactivity in conjugation experiments, leading to lower than expected labeling efficiency. Visually, the white to off-white solid may become discolored or clump together if it has absorbed moisture. For a definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of new peaks corresponding to degradation products.

Q2: How should I prepare stock solutions for long-term storage?

A2: It is strongly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be prepared in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot the solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C under an inert atmosphere. Minimize freeze-thaw cycles as this can introduce moisture and accelerate degradation. Studies have shown that while many compounds are stable in DMSO, water is a more significant factor in causing compound loss than oxygen.[3][4][5]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway is the hydrolysis of the isothiocyanate group. This occurs when the electrophilic carbon of the -N=C=S group is attacked by water, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine and other byproducts. This hydrolysis is accelerated by the presence of nucleophiles and non-neutral pH.

Visualizing the Hydrolysis of the Isothiocyanate Group

Caption: The primary degradation pathway of the isothiocyanate functional group.

Q4: Can the glycosidic bond also degrade during storage?

A4: The β-D-glycosidic bond is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions. Therefore, it is crucial to avoid acidic environments during storage and in experimental buffers, unless the experimental design specifically requires it.

Q5: Is this compound hygroscopic?

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 4-Isothiocyanatophenyl β-D-glucopyranoside.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or no conjugation/labeling efficiency | 1. Degradation of the isothiocyanate: The compound may have been improperly stored or handled, leading to hydrolysis. 2. Incorrect reaction pH: The pH of the reaction buffer may not be optimal for the reaction with the target nucleophile. 3. Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the target molecule. | 1. Use a fresh vial of the compound. If this is not possible, test the reactivity of the compound with a small molecule containing a primary amine to confirm its activity. 2. Optimize the reaction pH. For labeling primary amines (e.g., lysine residues on proteins), a pH of 8.5-9.5 is typically optimal. For thiols (e.g., cysteine residues), a pH of 7.0-8.5 is generally preferred.[6] 3. Use a non-nucleophilic buffer, such as phosphate-buffered saline (PBS) or borate buffer. |

| Inconsistent results between experiments | 1. Variable water content in stock solutions: If using a stock solution, its water content may be increasing over time due to improper storage or handling. 2. Batch-to-batch variability of the compound. | 1. Prepare fresh stock solutions for each experiment. If using a stored stock solution, ensure it has been stored under anhydrous conditions and minimize its exposure to air. 2. Qualify each new batch of the compound before use in critical experiments. |

| Precipitation of the compound in aqueous buffers | Low aqueous solubility of the compound. | The compound is more soluble in organic solvents like DMSO.[3][4][5] Prepare a concentrated stock solution in anhydrous DMSO and then add it to the aqueous reaction buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1% v/v). |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Anhydrous DMSO

-

Allow the vial of solid 4-Isothiocyanatophenyl β-D-glucopyranoside to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

In a fume hood, weigh the desired amount of the solid into a clean, dry vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

-

Vortex briefly until the solid is completely dissolved.

-

If not for immediate use, aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General Procedure for Protein Labeling

-

Prepare the protein solution in an amine-free buffer at the desired pH (e.g., 100 mM sodium bicarbonate, pH 8.5).

-

Prepare a fresh stock solution of 4-Isothiocyanatophenyl β-D-glucopyranoside in anhydrous DMSO.

-

Add the desired molar excess of the isothiocyanate stock solution to the protein solution while gently vortexing. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Remove the unreacted compound and byproducts by dialysis or gel filtration using a buffer appropriate for the downstream application.

References

-

Hammond Cell Tech. 4-Isothiocyanatophenyl β-D-glucopyranoside. [Link]

-

G-Biosciences. Safety Data Sheet - Octyl Beta Glucoside (N-Octyl-beta-D-glucopyranoside). [Link]

-

ResearchGate. a) Photocatalytic transformation of aryl amines into isothiocyanates... [Link]

-

AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]

-

PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]

-

SAGE Journals. Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

-

Nature. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

-

ChemRxiv. Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. [Link]

-

Semantic Scholar. Decomposition of Allyl Isothiocyanate in Aqueous Solution. [Link]

-

PubMed. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Link]

-

PLOS ONE. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. [Link]

-

ResearchGate. Does anybody know the stability of denopamine in DMSO? [Link]

-

PubChem. 4-Isothiocyanatophenyl alpha-D-mannopyranoside. [Link]

-

PubMed. Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 4-Isothiocyanatophenyl β-D-glucopyranoside | Hammond Cell Tech [hammondcelltech.com]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Methods for purifying reaction products of 4-Isothiocyanatophenyl beta-D-glucopyranoside

Technical Support Center: Purification of 4-Isothiocyanatophenyl β-D-glucopyranoside

Welcome to the technical support guide for the purification of 4-isothiocyanatophenyl β-D-glucopyranoside. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile biochemical reagent.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this compound, ensuring high purity and yield for your downstream applications.

The isothiocyanate functional group is highly valuable in bioconjugation and labeling, but its reactivity can also present challenges during synthesis and purification.[4] This guide is structured to address specific issues you may encounter, providing not just solutions but also the scientific reasoning behind them.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-isothiocyanatophenyl β-D-glucopyranoside, offering step-by-step solutions and preventative measures.

Issue 1: Low Yield of the Final Product After Purification